N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a complex organic compound characterized by its unique structural features, including a benzofuran core, chlorophenyl, and fluorobenzamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the formation of the benzofuran core. One common approach is the cyclization of a suitable precursor, such as a substituted benzofuranyl carboxylic acid, under specific conditions. The chlorophenyl and fluorobenzamido groups are then introduced through subsequent reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. These methods ensure the efficient and cost-effective synthesis of the compound while maintaining high purity and yield. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is used to study biological processes and pathways. Its interactions with biological targets can provide insights into cellular mechanisms and potential therapeutic applications.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(4-chlorophenyl)benzamide
N-(4-fluorophenyl)benzamide
Benzofuran derivatives
Uniqueness: N-(4-chlorophenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows for specific interactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O3/c23-14-7-11-16(12-8-14)25-22(28)20-19(17-3-1-2-4-18(17)29-20)26-21(27)13-5-9-15(24)10-6-13/h1-12H,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXFHUWYJFHHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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